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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carboxamide, commonly known as nicotinamide or niacinamide, is a vital water-
soluble vitamin B3 derivative. It plays a crucial role as a component of the coenzymes
nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate
(NADP), which are fundamental to numerous enzymatic redox reactions in cellular metabolism.
Its significance in biological systems and its use in pharmaceutical and cosmetic applications
necessitate robust and reliable methods for its identification and characterization. This technical
guide provides a comprehensive overview of the key spectroscopic data for pyridine-3-
carboxamide—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS)—to aid in its unambiguous identification and quality control.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
identification of a chemical compound such as pyridine-3-carboxamide.
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A generalized workflow for the spectroscopic identification of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of pyridine-
3-carboxamide by providing detailed information about the hydrogen (*H) and carbon (*3C)

atomic environments.

'H NMR Spectroscopic Data
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The *H NMR spectrum of pyridine-3-carboxamide exhibits distinct signals for the protons on

the pyridine ring and the amide group. The chemical shifts are influenced by the electron-

withdrawing effects of the nitrogen atom and the carboxamide group.

Chemical Shift (3) in

Coupling Constant

Proton Assignment Multiplicity )
ppm (J) in Hz

H-2 8.91 d 1JCH =219 Hz
H-6 8.70 dad 4.8,1.6
H-4 8.15 dt 8.0,1.8
H-5 7.50 ddd 8.0,4.8,0.8

] 7.75 (broad s), 7.55
-NHz2 (Amide) brs

(broad s)

Solvent: DMSO-ds. Chemical shifts are referenced to the residual solvent signal.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts of the carbon atoms in the pyridine ring are influenced by their position relative

to the nitrogen atom and the carboxamide substituent.

Carbon Assignment

Chemical Shift () in ppm

C=0 (Amide) 165.6
C-2 152.5
C-6 149.0
C-4 1355
C-3 130.8
C-5 123.6

Solvent: DMSO-ds. Chemical shifts are referenced to the residual solvent signal.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in pyridine-3-carboxamide.

The vibrational frequencies of the bonds provide a characteristic "fingerprint" for the molecule.

Wavenumber (cm—1) Vibrational Mode Intensity

3367, 3158 N-H stretching (amide) Strong, broad

3100 C-H stretching (aromatic) Medium

1698 C=0 stretching (amide | band) Strong

1615 N-H bending (amide Il band) Medium

1503, 1575 C=C and C=N stretching Medium
(pyridine ring)

1394 C-N stretching Medium

703 C=0 bending (in-plane) Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of pyridine-3-carboxamide, which is crucial for confirming its identity.

m/z Value Assignment

123.1 [M+H]* (Protonated Molecular lon)
122 M+ (Molecular lon)

106 [M-NH2]* (Loss of amino group)
94.1 Fragment ion

80.1 Fragment ion[1]

78 [CsHaN]* (Pyridine ring fragment)
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Experimental Protocols
'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of pyridine-3-carboxamide in 0.6-
0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Ensure the sample is fully dissolved.

 Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR
spectrometer.

e 'H NMR Acquisition:
o Acquire the spectrum using a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Process the data with Fourier transformation, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak of DMSO-de at 2.50 ppm.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180
ppm).

o Alonger acquisition time and a greater number of scans are required compared to *H
NMR due to the lower natural abundance and sensitivity of the 13C nucleus.

o Process the data similarly to the *H NMR spectrum.

o Reference the spectrum to the solvent peak of DMSO-ds at 39.52 ppm.[2]

Infrared (IR) Spectroscopy
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o Sample Preparation (Solid State):

o KBr Pellet Method: Mix a small amount of finely ground pyridine-3-carboxamide (1-2 mg)
with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture
into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

[¢]

o

Place the sample in the instrument's sample compartment.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

[e]

(¢]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of pyridine-3-carboxamide in a suitable
solvent such as methanol or a mixture of acetonitrile and water to a concentration of
approximately 1 mg/mL.[3] Further dilute as necessary for the specific instrument.

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El), is used.

o Data Acquisition:

o ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a
liquid chromatograph (LC-MS). The analysis is often performed in positive ion mode to
observe the protonated molecule [M+H]*.
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o EI-MS: For more volatile samples, El can be used, which typically generates the molecular
ion (M*) and more extensive fragmentation.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

o The resulting spectrum plots the relative abundance of ions against their mass-to-charge
ratio (m/z).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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